molecular formula C7H9NO2S B2589180 2-(Oxolan-3-yloxy)-1,3-thiazole CAS No. 2196214-21-6

2-(Oxolan-3-yloxy)-1,3-thiazole

Cat. No.: B2589180
CAS No.: 2196214-21-6
M. Wt: 171.21
InChI Key: ZJGQNXSRHLFYTQ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with an oxolane (tetrahydrofuran) moiety at the 2-position via an ether linkage.

Properties

IUPAC Name

2-(oxolan-3-yloxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-3-9-5-6(1)10-7-8-2-4-11-7/h2,4,6H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGQNXSRHLFYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yloxy)-1,3-thiazole typically involves the reaction of a thiazole derivative with an oxolan-3-yloxy precursor. One common method is the nucleophilic substitution reaction where a thiazole compound reacts with an oxolan-3-yloxy halide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yloxy)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The oxolan-3-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

2-(Oxolan-3-yloxy)-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yloxy)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxolan-3-yloxy group can enhance the compound’s solubility and bioavailability, while the thiazole ring can engage in π-π interactions or hydrogen bonding with target molecules. These interactions can lead to the inhibition or activation of specific pathways, resulting in the desired therapeutic effect.

Comparison with Similar Compounds

Structural Analogues of Thiazole Derivatives

Thiazole derivatives are widely explored for their pharmacological and material science applications. Below is a comparative analysis of 2-(Oxolan-3-yloxy)-1,3-thiazole with key analogues:

Table 1: Substituent Effects on Thiazole Derivatives
Compound Name Substituent Position Key Functional Groups Notable Properties References
This compound 2-position Oxolane (tetrahydrofuran) ether Hypothesized enhanced solubility due to oxygen-rich oxolane; steric effects may limit receptor binding. N/A
2-(2-Halophenyl)-1,3-thiazole (53–56) 2-position Halogenated aryl (F, Cl, Br, I) Intramolecular S···X non-covalent interactions; confirmed via X-ray crystallography .
2-(Octadecylsulfanyl)-1,3-thiazole 2-position Long alkyl chain (C18) sulfanyl Crystalline stability via alkyl chain packing; no π-π stacking or hydrogen bonding .
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Multiple positions Oxadiazole-thiazole hybrid Designed for anticancer activity; combines rigidity of oxadiazole with thiazole’s bioactivity .
Table 2: Comparative Data on Thiazole Derivatives
Property This compound (Predicted) 2-(2-Halophenyl)-1,3-thiazoles 2-(Octadecylsulfanyl)-1,3-thiazole Thiazole-Oxadiazole Hybrids
Solubility Moderate (polar solvents) Low (aryl halides reduce polarity) Very low (long alkyl chain) Variable (depends on substitution)
Thermal Stability Moderate High (rigid halogenated structure) High (crystalline packing) Moderate
Biological Activity Unknown Potential enzyme inhibition (S···X interactions) Not reported Anticancer (cell line studies)

Key Research Findings

Halogenated Thiazoles : The S···X interactions in 2-(2-halophenyl)-1,3-thiazoles stabilize their conformations, which could enhance binding to biological targets like enzymes or receptors .

Alkylsulfanyl Thiazoles : The lack of hydrogen bonding in 2-(octadecylsulfanyl)-1,3-thiazole underscores the role of van der Waals forces in crystalline packing, relevant for material science applications .

Hybrid Analogues : Thiazole-oxadiazole hybrids demonstrate improved anticancer potency compared to standalone thiazoles, likely due to synergistic effects between the two heterocycles .

Biological Activity

2-(Oxolan-3-yloxy)-1,3-thiazole is a heterocyclic compound that incorporates a thiazole ring substituted with an oxolane group. This structure positions it within a class of compounds that have demonstrated diverse biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features a five-membered thiazole ring containing nitrogen and sulfur atoms, along with a four-membered oxolane ring. Its synthesis can be achieved through reactions involving 2-amino-1,3-thiazole and epichlorohydrin, among other methods . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure of synthesized compounds .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds related to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study on thiazole analogues demonstrated potent activity against breast cancer cell lines MCF-7 and MDA-MB-231, with some derivatives showing IC50 values as low as 5.73 µM . The mechanism of action often involves cell cycle arrest and induction of apoptosis, highlighting the potential of these compounds in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism of Action
4MCF-75.73Apoptosis induction, G1 arrest
4MDA-MB-23112.15Apoptosis induction, G1 arrest

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives are noted for their antimicrobial activities. A study evaluating various thiazole derivatives found that several exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria . The antibacterial activity was assessed using diffusion methods against strains such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainActivity (Zone of Inhibition)
Staphylococcus aureusModerate
Escherichia coliSignificant

Study on Thiazole Derivatives

A recent study synthesized a series of thiazole derivatives and assessed their biological activities. Among these, specific compounds demonstrated strong inhibitory effects against cancer cell proliferation while maintaining low toxicity towards normal cells . The study also highlighted the structural features that contributed to enhanced biological activity.

Exploration of Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against pathogenic bacteria. The results indicated that certain substitutions on the thiazole ring significantly influenced their antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Oxolan-3-yloxy)-1,3-thiazole, and how can reaction conditions be optimized?

  • Methodology : The synthesis of structurally related thiazole derivatives often employs nucleophilic substitution or coupling reactions. For example, thiazole-oxygen linkages can be formed via alkoxylation using oxolane derivatives under basic conditions. Catalysts like copper(I) iodide or palladium complexes may enhance yield in cross-coupling reactions . Solvent selection (e.g., DMF, THF) and temperature control (60–100°C) are critical for minimizing side products. Reaction progress should be monitored via TLC or HPLC, with purification achieved through column chromatography or recrystallization .
  • Validation : Confirm product purity via melting point analysis and elemental composition matching (e.g., ≤0.3% deviation in C/H/N content) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identify functional groups (e.g., C-O-C stretch in oxolane at ~1100 cm⁻¹, thiazole ring vibrations at 1500–1600 cm⁻¹) .
  • NMR : Use 1^1H NMR to resolve oxolane protons (δ 3.5–4.5 ppm) and thiazole protons (δ 7.0–8.5 ppm). 13^{13}C NMR confirms quaternary carbons in the thiazole ring (~160 ppm) and oxolane carbons (~70 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns .

Q. How can reaction yields be improved for thiazole derivatives with heterocyclic ether linkages?

  • Methodology : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of oxolane derivatives to thiazole precursors). Microwave-assisted synthesis reduces reaction time and improves yield by 15–20% compared to conventional heating . Post-reaction quenching with ice-water minimizes degradation of sensitive intermediates .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity of this compound?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins (e.g., enzymes, receptors). Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions critical for interactions . Validate predictions with in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
  • Case Study : Docking studies on analogous thiazole derivatives revealed hydrogen bonding with active-site residues (e.g., α-glucosidase), correlating with experimental IC50_{50} values .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) for thiazole derivatives be resolved?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in proton assignments by comparing experimental bond lengths/angles with DFT-optimized structures .
  • Dynamic NMR : Detect conformational flexibility (e.g., oxolane ring puckering) causing signal splitting at low temperatures .
  • Elemental Analysis : Cross-check experimental C/H/N percentages with theoretical values to confirm purity (e.g., ±0.4% tolerance) .

Q. What strategies mitigate side reactions during functionalization of the thiazole ring?

  • Methodology :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation or acylation .
  • Regioselective Catalysis : Employ transition-metal catalysts (e.g., Pd/Cu) to direct substitutions to the 4- or 5-position of the thiazole, avoiding undesired 2-position reactivity .
  • Kinetic Control : Lower reaction temperatures (−20°C to 0°C) suppress thermodynamically favored byproducts .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced properties?

  • Methodology :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2, -CF3_3) at the 4-position of the thiazole to enhance electrophilic reactivity. Conversely, electron-donating groups (e.g., -OCH3_3) improve solubility .
  • Bioisosteric Replacement : Replace oxolane with tetrahydrofuran or dioxane to modulate lipophilicity (logP) and bioavailability .
  • In Silico Screening : Use QSAR models to predict ADMET properties and prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis data?

  • Methodology : Recalculate theoretical values using updated software (e.g., Gaussian 16) to account for isotopic abundance. If deviations persist (>0.5%), verify sample purity via HPLC-MS and repeat combustion analysis. Contamination by residual solvents (e.g., DMSO) is a common culprit .

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